molecular formula C6H13Br2NO B6295097 Ethyl 4-bromobutanimidate hydrobromide CAS No. 2444855-72-3

Ethyl 4-bromobutanimidate hydrobromide

Cat. No.: B6295097
CAS No.: 2444855-72-3
M. Wt: 274.98 g/mol
InChI Key: WYFINLBDXVNNPJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromobutanimidate hydrobromide is a hydrobromide salt of an imidate ester, characterized by a brominated butanimidate backbone. Such compounds are typically utilized in organic synthesis as intermediates for constructing heterocycles or modifying biomolecules.

Properties

IUPAC Name

ethyl 4-bromobutanimidate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO.BrH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFINLBDXVNNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves treating 4-bromobutyronitrile with anhydrous hydrogen bromide (HBr) in ethanol. This adaptation of the Pinner reaction proceeds via protonation of the nitrile group, followed by nucleophilic attack by ethanol to form the imidate intermediate, which precipitates as the HBr salt.

Critical Parameters:

  • Temperature: Maintained at 0–10°C during HBr introduction to minimize side reactions (e.g., hydrolysis or oligomerization).

  • Stoichiometry: A 1:1.2 molar ratio of nitrile to HBr ensures complete conversion, while excess ethanol (1.5 equiv) drives equilibria toward the imidate.

  • Solvent: Anhydrous ethanol acts as both reactant and solvent, though dichloromethane co-solvents improve mixing in larger batches.

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, and the product is extracted into dichloromethane. Neutralization with saturated NaHCO₃ removes residual HBr, followed by recrystallization from ethanol-diethyl ether (1:3) to yield white crystals.

Performance Metrics:

ParameterValue
Yield82–87%
Purity (HPLC)96–98%
Reaction Time4–6 h

Two-Step Synthesis via Intermediate Isolation

Step 1: Hydrobromination of 4-Bromobutyronitrile

In a modified approach, 4-bromobutyronitrile is first treated with HBr gas in cyclohexane at 25°C for 2 h, forming 4-bromobutanimidoyl bromide. This intermediate is isolated via filtration and washed with cold hexane.

Step 2: Ethanol Quenching

The intermediate is dissolved in ethanol at −10°C, yielding the hydrobromide salt after 1 h. This method reduces side-product formation but requires stringent moisture control.

Performance Metrics:

ParameterValue
Intermediate Yield89%
Final Yield78–81%
Purity (NMR)≥95%

Optimization Strategies for Industrial Scalability

Solvent Selection

Non-polar solvents (e.g., cyclohexane) enhance intermediate stability, while polar aprotic solvents (e.g., DCM) improve ethanol miscibility. Pilot-scale trials show cyclohexane-ethanol mixtures (3:1) reduce emulsification during extraction.

Temperature Gradients

Controlled warming from 0°C to 25°C during HBr addition minimizes exothermic side reactions. Infrared monitoring confirms reaction completion when the nitrile IR stretch (∼2240 cm⁻¹) disappears.

Purity Enhancements

  • Crystallization: Slow cooling (−20°C, 12 h) increases crystal size, reducing occluded impurities.

  • Activated Charcoal Treatment: Post-recrystallization treatment with 2% w/v charcoal removes colored by-products.

Challenges and Mitigation

Hydrolytic Instability

The imidate hydrolyzes rapidly in aqueous media. Storage under nitrogen at −20°C in amber vials extends shelf-life to 6 months.

By-Product Formation

Over-bromination at the γ-position is suppressed by maintaining HBr flow rates below 0.5 L/min. GC-MS analysis identifies dibrominated species (<2%) when HBr exceeds 1.3 equiv .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromobutanimidate hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It can be hydrolyzed to form 4-bromobutanoic acid and ethanol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted butanimidates can be formed.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-bromobutanimidate hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromobutanimidate hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. The compound can also form intermediates that participate in further chemical transformations. The exact molecular targets and pathways depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Similar Hydrobromide/Bromide Compounds

The following analysis compares Ethyl 4-bromobutanimidate hydrobromide with hydrobromide salts and bromide-containing compounds from diverse fields, emphasizing molecular properties, solubility, and applications.

Table 1: Comparative Analysis of Hydrobromide/Bromide Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Primary Application Structural Features Reference
This compound* Not explicitly provided Likely polar-solvent soluble Organic synthesis (inferred) Brominated imidate ester + HBr
Eletriptan hydrobromide C₂₂H₂₆N₂O₂S·HBr 462.43 Readily soluble in water Migraine treatment (5-HT agonist) Indole derivative + HBr
Darifenacin hydrobromide C₂₈H₃₀N₂O₂·HBr 507.50 Not specified Overactive bladder therapy Benzofuran-pyrrolidine + HBr
Propylamine hydrobromide (PABr) Not specified Perovskite precursor (materials) Simple alkylamine + HBr
MTSEA ([2-aminoethyl]methanethiosulfonate hydrobromide) Not specified Protein thiol modification (biochemistry) Thiol-reactive group + HBr

* Hypothetical properties inferred from analogs.

Key Comparative Insights:

Structural Complexity :

  • Pharmaceutical Hydrobromides (e.g., Eletriptan, Darifenacin) exhibit complex aromatic/heterocyclic backbones tailored for receptor targeting . In contrast, This compound likely has a simpler aliphatic structure optimized for synthetic versatility.
  • Biochemical Reagents (e.g., MTSEA) prioritize reactive groups (e.g., methanethiosulfonate) for covalent protein modification, differing from imidate esters’ nucleophilic reactivity .

Solubility :

  • Eletriptan hydrobromide’s high water solubility is critical for oral bioavailability , whereas This compound may require polar organic solvents (e.g., ethyl acetate, as seen in for similar compounds) for synthetic workflows .

Applications :

  • Pharmaceuticals : Hydrobromide salts enhance stability and solubility of active ingredients (e.g., Eletriptan’s 5-HT targeting ).
  • Materials Science : Simple hydrobromides like PABr serve as precursors in perovskite synthesis .
  • Biochemistry : MTSEA’s bromide counterion facilitates thiol-specific labeling in protein studies .

Molecular Weight Trends :

  • Pharmaceutical hydrobromides (e.g., Darifenacin: 507.50 g/mol ) are heavier due to complex scaffolds, while simpler salts (e.g., PABr) are lighter but lack detailed molecular data in the evidence .

Research Implications and Limitations

  • Gaps in Data : Direct physicochemical data for this compound (e.g., crystallography, solubility profiles) are absent in the provided evidence. Future studies should prioritize experimental characterization.
  • Functional Group Synergy : The imidate ester group in this compound may confer unique reactivity (e.g., amidine formation) compared to amines (PABr) or sulfonates (MTSEA) .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-bromobutanimidate hydrobromide in a laboratory setting?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting ethyl 4-aminobutanimidate with hydrobromic acid (HBr) under controlled pH (5–6) and temperature (0–5°C) can yield the target compound. Solvents like ethanol or methanol are preferred due to their polarity and ability to stabilize intermediates . Catalysts such as sodium hydroxide may accelerate the reaction, but excess HBr must be neutralized post-synthesis to avoid side reactions .

Q. How can researchers ensure the purity of this compound following synthesis?

Purification methods include:

  • Recrystallization : Using a solvent system like ethanol/water (3:1 v/v) to isolate high-purity crystals.
  • Column Chromatography : Silica gel with a gradient eluent (e.g., ethyl acetate/hexane) to separate impurities.
  • Spectroscopic Validation : Confirm purity via 1^1H/13^{13}C NMR (e.g., characteristic peaks for bromine at ~3.3–3.5 ppm) and HPLC (≥99% purity) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • First Aid : Immediate flushing with water for 15+ minutes upon contact; seek medical attention for ingestion .

Advanced Research Questions

Q. What strategies can optimize nucleophilic substitution reactions involving this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) stabilize intermediates .
  • Temperature Control : Lower temperatures (0–10°C) reduce side reactions during substitution .
  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. How does the bromine substituent in this compound influence its reactivity compared to non-brominated analogs?

The bromine atom acts as a strong leaving group, facilitating nucleophilic substitution. Compared to chlorine or methyl derivatives, bromine’s higher electronegativity increases electrophilicity at the adjacent carbon, accelerating reactions with amines or thiols. Structural analogs (e.g., ethyl 4-chlorobutanimidate) show 30–40% lower reactivity in SN2 reactions .

Q. How should researchers address discrepancies in reported reaction yields when using this compound as an intermediate?

  • Parameter Standardization : Document exact solvent ratios, temperature, and catalyst concentrations. For example, yields vary by ±15% when HBr concentration deviates by 5% .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., de-brominated intermediates) and adjust stoichiometry .
  • Replication : Cross-validate results using alternative methods (e.g., microwave-assisted synthesis vs. traditional reflux) .

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